Etalocib
Overview
Description
Etalocib is a drug candidate that was under development for the treatment of various types of cancer . It acts as a leukotriene B4 receptor antagonist and a PPARγ agonist . It has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor .
Molecular Structure Analysis
Etalocib has a molecular formula of C33H33FO6 and a molecular weight of 544.61 . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .
Physical And Chemical Properties Analysis
Etalocib is a solid compound . It has a solubility of 100 mg/mL in DMSO when ultrasonicated . The compound should be stored at -20°C for long term (months) or 0-4°C for short term (days to weeks) .
Scientific Research Applications
Modulation of Immune Response
Tocilizumab, etanercept, and abatacept have shown varying effects on human monocytes/macrophages, which are pivotal in the immune response against diseases such as Rheumatoid Arthritis (RA). In vitro studies reveal these drugs, including etanercept, can significantly decrease superoxide anion production, a critical component of the cellular immune response. Notably, etanercept uniquely inhibits MMP-9 gene expression and activity, which is involved in the inflammatory process, suggesting a specific pathway through which it may exert its effects beyond TNF-α inhibition. This study highlights etanercept's potential in modulating immune responses, suggesting broader applications in inflammatory and autoimmune diseases beyond its current use in RA treatment (Obeng et al., 2016).
Cancer Immunotherapy
Research exploring the role of etanercept in cancer immunotherapy has shown promising results. A study utilizing a DNA vaccine encoding a bacterial toxin linked to a tumor antigen demonstrated that the addition of etanercept could significantly enhance the vaccine's potency against murine tumors expressing human papillomavirus type 16 E7. This enhancement was attributed to an increase in the number of E7-specific CD8+ T cell precursors, indicating that etanercept may have potential applications in boosting the effectiveness of cancer vaccines through modulation of the immune response (Hung et al., 2001).
Reproductive Health
A unique case study reported successful ovulation induction, conception, and normal delivery after chronic therapy with etanercept, a TNF-α inhibitor, in a patient with rheumatoid arthritis. This case provides valuable insights into the safety and potential implications of etanercept use in the context of reproductive health, particularly for patients undergoing fertility treatments. The findings suggest that etanercept does not adversely affect ovulation, pregnancy, or delivery outcomes, which is crucial information for reproductive endocrinologists and obstetricians managing patients with autoimmune diseases (Sills et al., 2001).
Safety And Hazards
Etalocib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken .
properties
IUPAC Name |
2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZRWPXUYFCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167073 | |
Record name | Etalocib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etalocib | |
CAS RN |
161172-51-6 | |
Record name | 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161172-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etalocib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161172516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etalocib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etalocib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETALOCIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY6RIW44R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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